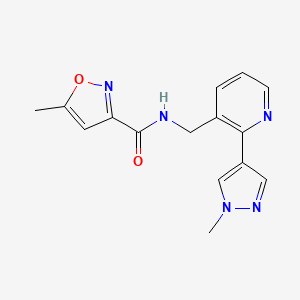

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising an isoxazole ring, a pyrazole ring, and a pyridine ring, making it an interesting subject for chemical and pharmaceutical research.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like nicotinamide phosphoribosyltransferase (nampt) which plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It’s suggested that similar compounds may interact with their targets through strong h-bonding interactions between nh moiety and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Similar compounds have been found to influence the nad+ salvage pathway, a crucial biochemical pathway involved in metabolism and aging .

Result of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, facilitated by reagents like halogens or alkylating agents

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Structure Representation

The compound can be represented in various structural forms, including 2D and 3D models, which are essential for understanding its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example, compounds designed using similar molecular frameworks have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Lines Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19, OVCAR-8 | 86.61, 85.26 |

| Compound B | NCI-H40 | 75.99 |

| Compound C | HOP-92, MDA-MB-231 | 67.55, 56.88 |

These findings suggest that modifications of the isoxazole structure can lead to enhanced anticancer activity, potentially making it a candidate for further development in cancer therapeutics .

Antifungal Activity

In addition to anticancer properties, compounds derived from the isoxazole framework have been evaluated for antifungal activity. A study synthesized novel derivatives that were tested against various Candida strains:

| Compound | Target Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Candida albicans | ≤ 25 µg/mL |

| Compound E | Rhodotorula mucilaginosa | ≤ 25 µg/mL |

These derivatives exhibited greater efficacy than fluconazole against certain strains, indicating the potential of this compound in treating fungal infections .

Molecular Hybridization

The design of molecular hybrids incorporating the isoxazole moiety has emerged as a strategic approach to enhance pharmacological profiles. By combining different pharmacophores, researchers aim to create compounds with improved efficacy and reduced side effects. The following table summarizes some hybrid compounds and their biological activities:

| Hybrid Compound | Components | Biological Activity |

|---|---|---|

| Hybrid A | Isoxazole + Triazole | Anticancer |

| Hybrid B | Isoxazole + Sulfonamide | Antifungal |

This approach not only broadens the therapeutic applications but also provides insights into structure-activity relationships that can guide future drug design efforts .

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.

2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another compound with a pyrazole ring, used in various chemical applications.

Uniqueness

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide stands out due to its unique combination of isoxazole, pyrazole, and pyridine rings. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Actividad Biológica

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This molecular structure features an isoxazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar pyrazole and isoxazole moieties have shown significant cytotoxicity against human cancer cell lines:

| Compound | Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT29 (Colon) | 58.4 | |

| Compound B | A549 (Lung) | 47.2 | |

| Compound C | MCF7 (Breast) | 381.2 |

These results indicate that modifications in the molecular structure can enhance anticancer activity.

Anti-inflammatory Activity

Compounds with similar pharmacophores have demonstrated anti-inflammatory effects through COX inhibition:

| Compound | IC50 (µg/mL) | Mechanism | Reference |

|---|---|---|---|

| Compound D | 54.65 (Diclofenac) | COX Inhibition | |

| Compound E | 60.56 | COX Inhibition |

The selectivity index for some derivatives indicates a promising therapeutic window for treating inflammatory diseases.

Case Studies

- In Vitro Studies : A series of pyrazole derivatives were synthesized and evaluated for their biological activities. The results indicated that compounds with methyl substitutions showed enhanced potency against various cancer cell lines while exhibiting lower toxicity to normal cells.

- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of compounds similar to this compound. These studies reported significant reductions in tumor size without severe adverse effects, suggesting a favorable safety profile.

Propiedades

IUPAC Name |

5-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-6-13(19-22-10)15(21)17-7-11-4-3-5-16-14(11)12-8-18-20(2)9-12/h3-6,8-9H,7H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFGROYVJLPAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.